Clomeprop

Descripción general

Descripción

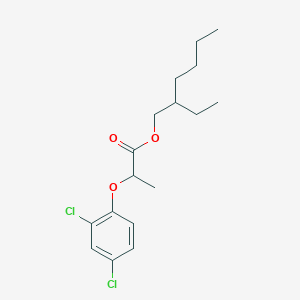

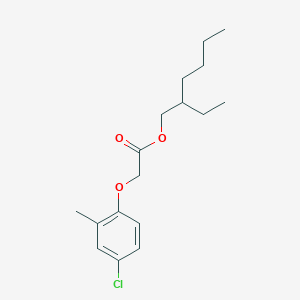

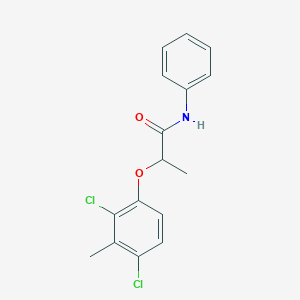

Clomeprop is a herbicide of low toxicity . It is also known by its IUPAC name: (2 RS )-2- (2,4-dichloro-3-methylphenoxy)propananilide .

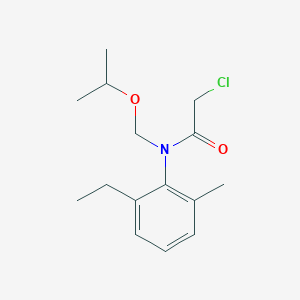

Molecular Structure Analysis

The molecular formula of Clomeprop is C16H15Cl2NO2 . The IUPAC name is (2 RS )-2- (2,4-dichloro-3-methylphenoxy)propananilide .Physical And Chemical Properties Analysis

Clomeprop has a molecular weight of 324.20 . It has a density of 1.3±0.1 g/cm3, a boiling point of 511.7±50.0 °C at 760 mmHg, and a flash point of 263.3±30.1 °C .Aplicaciones Científicas De Investigación

Herbicidal Activity and Plant Metabolism

- Clomeprop, chemically known as 2-(2,4-dichloro-3-methylphenoxy) propionanilide, exhibits selective herbicidal activity for controlling broadleaf and cyperus weeds in rice fields. Studies have shown that clomeprop is hydrolyzed in plants, leading to an acid metabolite (DMPA), which contributes significantly to its herbicidal activity. Comparative studies on the mode of action between clomeprop and DMPA in different plant species reveal important insights into the mechanisms of clomeprop's selective action (Wongwattana & Ishizuka, 1988).

Effects on Tuberization and Plant Morphology

- Research has explored the impact of clomeprop on tuberization, RNA synthesis, and the morphology and anatomy of the rhizome of Cyperus serotinus. The herbicide has been found to inhibit tuberization and induce rhizome abnormalities, possibly by disrupting RNA synthesis and cell activity related to morphological and anatomical changes associated with tuberization (Kobayashi et al., 1993).

Soil Behavior and Residual Activity

- The behavior of clomeprop in soil and its residual phytotoxic activity have been investigated, emphasizing the concentration in soil water. Studies have revealed that the phytotoxic activity of clomeprop on test plants like radish seedlings correlates with the concentration of DMPA in the soil water. The downward movement of DMPA in the soil is a factor influencing the lasting effect of clomeprop in agricultural settings (Murano et al., 2007).

Interaction with Other Chemicals and Ethylene Production

- Interactions between clomeprop and other chemicals, such as carbamate insecticide NAC, have been studied. The metabolic changes in plants due to these interactions are critical in understanding the herbicidal activity and the role of clomeprop's hydrolytic reaction (Wongwattana et al., 1990). Additionally, the involvement of ethylene in morphological changes induced by clomeprop in radish seedlings has been examined, revealing the role of ethylene in these physiological processes (Sunohara et al., 1995).

Toxicity and Environmental Impact

- The toxicity of clomeprop and its transformation products in aquatic environments has been studied. For instance, the monitoring of these substances in the Sakura River, Japan, alongside toxicity tests on diatoms and green algae, provides insights into the environmental impact and safety considerations of using clomeprop as an herbicide (Iwafune et al., 2011).

Mecanismo De Acción

Target of Action

Clomeprop, also known as 2- (2,4-dichloro-3-methylphenoxy) propionanilide, is a synthetic auxin-type plant growth regulator . It primarily targets broad-leaved weeds and sedges in rice fields . The compound acts as a selective estrogen receptor modulator (SERM), capable of interacting with estrogen-receptor-containing tissues .

Mode of Action

Clomeprop exhibits both estrogenic and anti-estrogenic properties . It appears to stimulate the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), leading to the development and maturation of ovarian follicles . It can also lead to multiple ovulation, thereby increasing the risk of conceiving twins . Clomeprop’s hydrolytic metabolite DMPA contributes significantly to its herbicidal activity.

Biochemical Pathways

Clomeprop affects several biochemical pathways. It initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event in response to a course of clomeprop therapy is an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Pharmacokinetics

Result of Action

The molecular and cellular effects of Clomeprop’s action involve changes in the hormonal balance and stimulation of certain biochemical pathways. It leads to an increase in the release of pituitary gonadotropins, initiating steroidogenesis and folliculogenesis . This results in the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Action Environment

The efficacy and stability of Clomeprop can be influenced by various environmental factors. It’s worth noting that the behavior of Clomeprop in soil and its residual phytotoxic activity have been investigated, emphasizing the concentration in soil water

Propiedades

IUPAC Name |

2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-10-13(17)8-9-14(15(10)18)21-11(2)16(20)19-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQWWOHKFDSADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OC(C)C(=O)NC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058198 | |

| Record name | Clomeprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clomeprop | |

CAS RN |

84496-56-0 | |

| Record name | Clomeprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84496-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomeprop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084496560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomeprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(2,4-dichloro-3-methylphenoxy)-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMEPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP56V79AFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

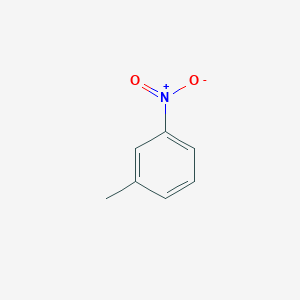

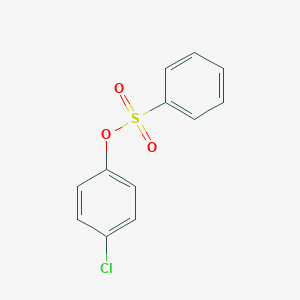

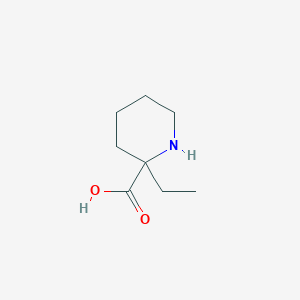

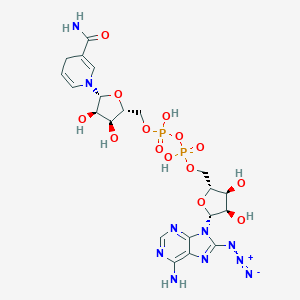

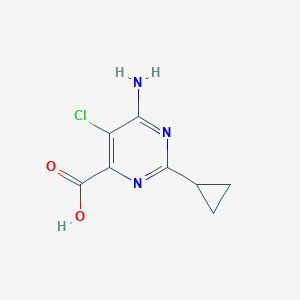

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.